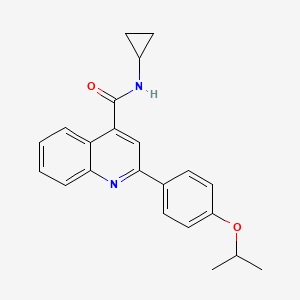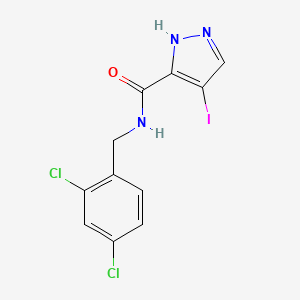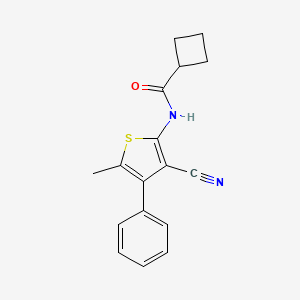
N-cyclopropyl-2-(4-isopropoxyphenyl)-4-quinolinecarboxamide
説明
N-cyclopropyl-2-(4-isopropoxyphenyl)-4-quinolinecarboxamide, also known as CPQ, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of quinolinecarboxamides and has a cyclopropyl group attached to the nitrogen atom. CPQ has been synthesized using various methods and has been shown to have interesting biological properties, including the ability to modulate certain biological pathways. In
作用機序
The mechanism of action of N-cyclopropyl-2-(4-isopropoxyphenyl)-4-quinolinecarboxamide involves the inhibition of PI3K and mTOR, which are key enzymes involved in cell signaling pathways. These enzymes are important for the regulation of cell growth, survival, and metabolism. By inhibiting these enzymes, this compound can modulate these pathways and potentially inhibit the growth of cancer cells. This compound may also have anti-inflammatory properties by inhibiting the activity of certain cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit the activity of PI3K and mTOR in cancer cells, which may contribute to its anti-cancer effects. In addition, this compound has been shown to have anti-inflammatory properties, inhibiting the activity of cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One advantage of N-cyclopropyl-2-(4-isopropoxyphenyl)-4-quinolinecarboxamide is its potential as a tool for studying biological pathways. Its ability to inhibit PI3K and mTOR makes it a valuable tool for studying these pathways and their role in disease. However, one limitation of this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-cyclopropyl-2-(4-isopropoxyphenyl)-4-quinolinecarboxamide. One area of research could be the development of more selective inhibitors of PI3K and mTOR. Another area of research could be the investigation of this compound's potential as a treatment for inflammatory diseases. Furthermore, the development of this compound analogs with improved pharmacological properties could lead to the development of new drugs for the treatment of cancer and other diseases. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.
科学的研究の応用
N-cyclopropyl-2-(4-isopropoxyphenyl)-4-quinolinecarboxamide has potential applications in scientific research, particularly in the study of biological pathways. It has been shown to inhibit the activity of certain enzymes, including PI3K and mTOR, which are involved in cell signaling pathways. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-cyclopropyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14(2)26-17-11-7-15(8-12-17)21-13-19(22(25)23-16-9-10-16)18-5-3-4-6-20(18)24-21/h3-8,11-14,16H,9-10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLJEESGDDWGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B3482680.png)
![3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]benzamide](/img/structure/B3482697.png)

![N-(4-acetylphenyl)-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B3482711.png)

![N-[4-(aminocarbonyl)phenyl]-6-bromo-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3482720.png)
![[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B3482741.png)
![N-[4-({[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3482749.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B3482754.png)
![1-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3482766.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3482773.png)

![N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3482777.png)
![N-1,3-benzothiazol-2-yl-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B3482783.png)
